High-Resolution Mass Characterization of Benzyl 4-(aminomethyl)benzylcarbamate: A Critical Linker in PROTAC and ADC Development
High-Resolution Mass Characterization of Benzyl 4-(aminomethyl)benzylcarbamate: A Critical Linker in PROTAC and ADC Development
Executive Summary
In the rapidly evolving fields of Targeted Protein Degradation (PROTACs) and Antibody-Drug Conjugates (ADCs), heterobifunctional linkers are essential for precisely joining an E3 ligase ligand (or antibody) to a target protein binder (or payload). Benzyl 4-(aminomethyl)benzylcarbamate (CAS: 164648-85-5)[1] serves as a vital building block in these architectures[2]. Structurally, it is a mono-Cbz-protected p-xylylenediamine. The carboxybenzyl (Cbz) group protects one primary amine, leaving the other free for selective conjugation.
This technical guide provides a rigorous mass spectrometry (MS) framework for the characterization of this compound, emphasizing the critical distinction between its bulk molecular weight and its exact monoisotopic mass—a foundational concept for reducing false positives during complex drug discovery workflows[3].
Physicochemical Profiling: Molecular Weight vs. Exact Mass
For synthetic chemists and analytical scientists, distinguishing between the average molecular weight and the monoisotopic exact mass is not merely an academic exercise; it dictates the success of structural validation[4].
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Molecular Formula: C16H18N2O2
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Average Molecular Weight (270.33 g/mol ): This value is calculated using the weighted average of all naturally occurring isotopes (e.g., incorporating the ~1.1% natural abundance of Carbon-13).
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Application: This metric is strictly used for macroscopic stoichiometry, bulk synthesis scaling, and yield calculations.
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Exact Mass / Monoisotopic Mass (270.1368 Da): This value is calculated using only the mass of the most abundant, stable isotopes ( 12 C, 1 H, 14 N, 16 O).
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Application: High-Resolution Mass Spectrometry (HRMS) relies exclusively on exact mass.
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The Causality Behind the Choice: In early-stage drug discovery, HRMS instruments (such as Orbitraps or Q-TOFs) are employed to verify the structural integrity of linker-payload assemblies[5]. Relying on the average molecular weight in HRMS leads to severe misidentifications due to mass defects. By targeting the exact mass of 270.1368 Da, researchers can determine the elemental composition with a mass error of less than 5 parts per million (ppm), effectively eliminating isobaric false positives and ensuring the correct PROTAC linkage has been achieved[6].
Analytical Methodologies: Self-Validating HRMS Workflow
To ensure the purity and identity of Benzyl 4-(aminomethyl)benzylcarbamate, a robust Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) protocol is required.
Step-by-Step LC-HRMS Protocol
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Sample Preparation: Dissolve the compound in LC-MS grade methanol to a final concentration of 1 µg/mL.
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Causality: High concentrations lead to detector saturation and the formation of complex, artificial dimers (e.g.,[2M+H] + ) in the electrospray ionization (ESI) source. A 1 µg/mL concentration ensures operation within the linear dynamic range of the detector.
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Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Elute using a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).
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Causality: Formic acid acts as an essential proton source, significantly enhancing the ionization efficiency of the compound's basic primary amine.
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Ionization (ESI+): Operate the mass spectrometer in positive electrospray ionization mode. The primary amine readily accepts a proton to form the [M+H] + ion.
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Mass Analysis: Utilize an Orbitrap or Q-TOF mass analyzer set to a resolving power of >100,000 (at m/z 200)[5].
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Self-Validating System (Lock Mass Calibration): Continuously infuse an internal calibrant (e.g., Leucine Enkephalin, exact mass 556.2771 Da) via a secondary reference sprayer during the run.
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Causality: This establishes a self-validating protocol. The instrument uses the known mass of the calibrant to perform real-time mass correction on the target analyte. If the calibrant drifts, the run flags itself as invalid, ensuring that the reported <5 ppm mass accuracy for the linker is unequivocally trustworthy.
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Synthetic Application and Mass-Shift Monitoring
In PROTAC and ADC synthesis, the free amine of Benzyl 4-(aminomethyl)benzylcarbamate is first conjugated to a warhead or payload. Subsequently, the Cbz protecting group must be cleaved to expose the second amine for attachment to the E3 ligase ligand or antibody linker.
Cleavage Mechanism & Diagnostic Mass Shift
The Cbz group is typically removed via catalytic hydrogenation (Pd/C, H 2 ). The reaction cleaves the carbamate, releasing toluene and carbon dioxide as byproducts, and yielding the free diamine (p-xylylenediamine). Analytically, this transformation is monitored by a distinct mass shift in the HRMS spectra:
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Starting Material Exact Mass: 270.1368 Da
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Deprotected Product Exact Mass: 136.1000 Da
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Net Mass Shift ( Δ m): -134.0368 Da
Monitoring this exact mass shift (-134.0368 Da) is a definitive diagnostic tool. It confirms successful deprotection without unwanted side reactions, such as the premature reduction of the aromatic ring, which would present as an anomalous +6 Da mass shift.
Quantitative Data Summaries
Table 1: Physicochemical and Mass Parameters
| Parameter | Value | Application Context |
| Chemical Formula | C16H18N2O2 | Elemental composition |
| CAS Registry Number | 164648-85-5 | Chemical identification and sourcing |
| Average Molecular Weight | 270.33 g/mol | Stoichiometry, bulk synthesis, yield calculation |
| Monoisotopic Exact Mass | 270.1368 Da | HRMS structural verification, isotopic profiling |
Table 2: Expected HRMS Adducts (Positive Ion Mode)
| Ion Species | Formula | Theoretical Exact Mass (m/z) | Diagnostic Utility |
| Protonated [M+H] + | [C16H18N2O2 + H] + | 271.1441 | Primary identifier in acidic mobile phases |
| Sodium Adduct [M+Na] + | [C16H18N2O2 + Na] + | 293.1260 | Secondary confirmation, common in glass vial prep |
| Ammonium Adduct [M+NH4] + | [C16H18N2O2 + NH4] + | 288.1707 | Observed if ammonium buffers are used in LC |
Process Visualizations
LC-HRMS workflow for analyzing Benzyl 4-(aminomethyl)benzylcarbamate.
Mass shift pathway during Cbz deprotection of the bifunctional linker.
References
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Benzyl 4-(aminomethyl)benzylcarbamate | CID 10849657 Source: PubChem (National Institutes of Health) URL:[Link]
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High Resolution Mass Spectrometry for Drug Discovery and Development Source: Longdom Publishing URL:[Link]
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High-resolution mass spectrometry: basic principles for using exact mass and mass defect Source: ResearchGate URL:[Link]
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Advances in high-resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information Source: PubMed Central (PMC), National Institutes of Health URL:[Link]
Sources
- 1. Benzyl 4-(aminomethyl)benzylcarbamate | C16H18N2O2 | CID 10849657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS:75383-61-8, (3-羟基苄基)氨基甲酸苄酯-毕得医药 [bidepharm.com]
- 3. longdom.org [longdom.org]
- 4. researchgate.net [researchgate.net]
- 5. Advances in high‐resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
